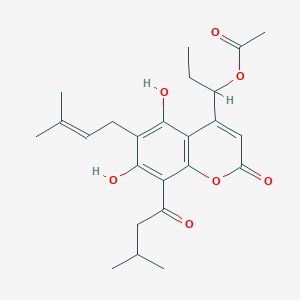
Mammea E/BA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mammea E/BA can be synthesized through bio-guided fractionation of the ethanol extract of seeds of Mammea americana . The process involves isolating the compound using chromatographic techniques and identifying it through spectroscopic methods such as NMR and mass spectrometry .
Industrial Production Methods
Industrial production of this compound is typically achieved through extraction from the seeds of Mammea americana. The seeds are processed to obtain the ethanol extract, which is then subjected to chromatographic separation to isolate this compound . This method ensures the purity and potency of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Mammea E/BA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
Mammea E/BA has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Medicine: Investigated for its anticancer properties and potential use in cancer therapy.
Mechanism of Action
Mammea E/BA exerts its effects through various molecular targets and pathways. For instance, it has been shown to inhibit the activation of hypoxia-inducible factor-1 (HIF-1) in human breast tumor cells by acting as an anionic protonophore that uncouples mitochondrial electron transport . Additionally, it disrupts transcriptional auto-regulation of the Wilms’ tumor 1 gene, leading to down-regulation of WT1 protein expression in leukemia cells .
Comparison with Similar Compounds
Similar Compounds
Mammea B/BA: Another coumarin isolated from Mammea americana with potent antibacterial activity.
Mammea E/BB: A related compound with similar biological activities, including inhibition of HIF-1 activation.
Mammea F/BA: A newly identified coumarin with enhanced HIF-1 inhibitory effects.
Uniqueness
Mammea E/BA is unique due to its specific molecular structure, which includes a hydroxycoumarin core with distinct functional groups. This structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
111321-13-2 |
|---|---|
Molecular Formula |
C24H30O7 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-enyl)-2-oxochromen-4-yl]propyl acetate |
InChI |
InChI=1S/C24H30O7/c1-7-18(30-14(6)25)16-11-19(27)31-24-20(16)22(28)15(9-8-12(2)3)23(29)21(24)17(26)10-13(4)5/h8,11,13,18,28-29H,7,9-10H2,1-6H3 |
InChI Key |
YOWZJSSQEMLPTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=O)OC2=C1C(=C(C(=C2C(=O)CC(C)C)O)CC=C(C)C)O)OC(=O)C |
melting_point |
50 - 53 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



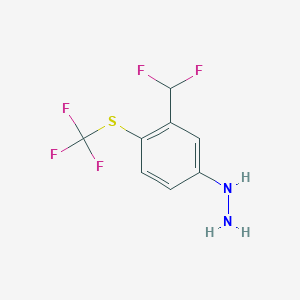
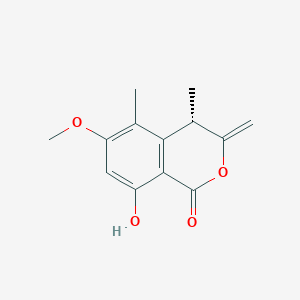
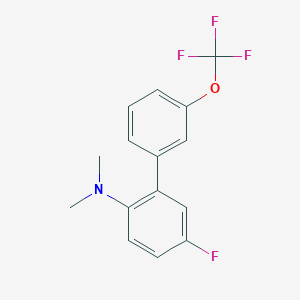
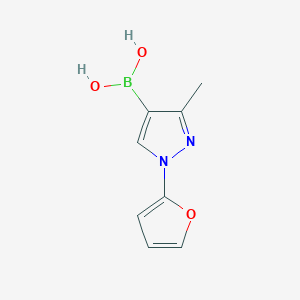
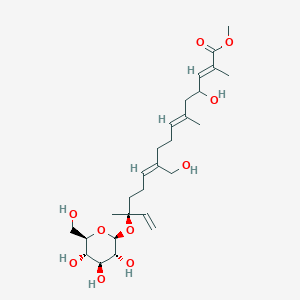
![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)


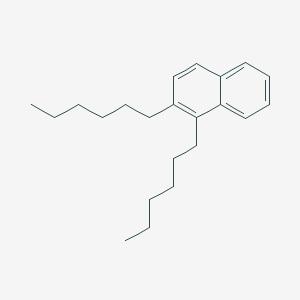

![(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),]decan-4-yl]ethan-1-amine](/img/structure/B14074617.png)
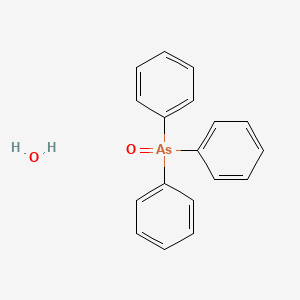
![2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one](/img/structure/B14074631.png)
